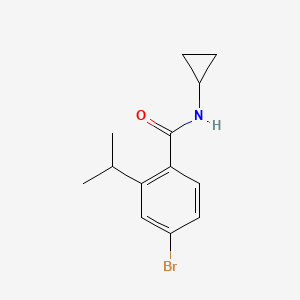

4-Bromo-N-cyclopropyl-2-isopropylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-2-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-8(2)12-7-9(14)3-6-11(12)13(16)15-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIUDQXVPDAOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo N Cyclopropyl 2 Isopropylbenzamide and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the Benzamide (B126) Core

The retrosynthetic analysis of 4-bromo-N-cyclopropyl-2-isopropylbenzamide reveals that the most logical and convergent disconnection strategy involves severing the amide bond. This primary disconnection points to two key building blocks: 4-bromo-2-isopropylbenzoic acid and cyclopropylamine (B47189) . This approach is favored due to the commercial availability and relative stability of both precursors, allowing for a modular and flexible synthesis.

Further disconnection of the 4-bromo-2-isopropylbenzoic acid intermediate suggests two main synthetic routes. The first involves the bromination of 2-isopropylbenzoic acid. This pathway is advantageous if 2-isopropylbenzoic acid is readily accessible. A second approach involves the introduction of the isopropyl group onto a pre-brominated benzene (B151609) derivative, such as 4-bromobenzoic acid or a related precursor. The feasibility of each route depends on the regioselectivity and efficiency of the respective halogenation and alkylation reactions.

A graphical representation of the primary retrosynthetic disconnection is shown below:

Optimized Reaction Pathways for Amidation and Halogenation

The successful synthesis of this compound hinges on the efficient formation of the amide bond and the selective introduction of the bromine atom. The steric hindrance posed by the ortho-isopropyl group on the benzoic acid and the unique electronic properties of cyclopropylamine necessitate carefully optimized reaction conditions.

Carboxylic Acid Activation Techniques for Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid must be "activated" to enhance its electrophilicity. Several classes of reagents are employed for this purpose in the synthesis of sterically hindered amides.

Common Activating Agents for Amide Bond Formation

| Activating Agent Class | Example Reagents | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. |

| Phosphonium (B103445) Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms an activated benzotriazolyl ester, which is a very good leaving group for nucleophilic attack by the amine. |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), HATU | Similar to phosphonium salts, these reagents form activated esters that readily react with amines. HATU is known for its high efficiency and low racemization rates. |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acyl chloride, which then reacts with the amine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. |

For the synthesis of this compound, the use of phosphonium or uronium salt-based coupling reagents such as HBTU or HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF) is often preferred. These conditions are generally mild and effective for coupling sterically demanding substrates.

Direct Amidation and Palladium-Catalyzed Coupling Reactions

In addition to traditional amidation methods, modern cross-coupling strategies offer powerful alternatives. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that directly forms a carbon-nitrogen bond between an aryl halide and an amine. In the context of synthesizing analogues of this compound, this reaction is particularly valuable. For instance, an aryl bromide can be directly coupled with cyclopropylamine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphines such as those from the Buchwald and Hartwig groups often providing the best results. tdl.org

The general catalytic cycle for a Buchwald-Hartwig amination involves:

Oxidative addition of the aryl bromide to a Pd(0) complex.

Formation of a palladium-amido complex.

Reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.

While the Suzuki-Miyaura coupling is renowned for C-C bond formation, its application for direct amide bond formation is less common. However, it can be a powerful tool for the synthesis of analogues by first coupling a different aryl group to the bromo-position of the benzamide, thereby modifying the "A-ring" of the molecule.

Introduction and Modification of Cyclopropyl (B3062369) and Isopropyl Moieties

The strategic placement of the cyclopropyl and isopropyl groups is crucial for the biological activity of many benzamide derivatives. Their introduction requires specific synthetic methods that address both regiochemical and, where applicable, stereochemical control.

Strategies for Introducing the Cyclopropylamine Moiety

As outlined in the retrosynthetic analysis, the most direct approach is the coupling of a pre-formed 4-bromo-2-isopropylbenzoic acid with cyclopropylamine. The primary challenge in this step is often the steric hindrance around the carboxylic acid.

An alternative strategy involves the palladium-catalyzed amination of 4-bromo-2-isopropylbenzoyl chloride with cyclopropylamine. This can be a highly efficient method, as the acyl chloride is significantly more reactive than the corresponding carboxylic acid.

For the synthesis of analogues, palladium-catalyzed methods offer significant flexibility. For example, a variety of substituted amines can be coupled with the aryl bromide precursor to generate a library of N-substituted benzamides. The use of specialized phosphine ligands can facilitate the coupling of even challenging amine substrates.

Stereochemical Considerations in Isopropyl Group Introduction

The isopropyl group itself is achiral and therefore does not introduce a chiral center at its point of attachment to the benzene ring. However, the presence of a bulky ortho-substituent like the isopropyl group can lead to a phenomenon known as atropisomerism . Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the case of this compound, hindered rotation around the aryl-carbonyl bond could potentially lead to the existence of stable, non-interconverting enantiomers.

The energy barrier to rotation, and thus the stability of the atropisomers, is dependent on the size of the ortho-substituent and the groups attached to the carbonyl carbon and the amide nitrogen. While there is no direct evidence in the searched literature to suggest that this compound exhibits stable atropisomerism at room temperature, it is a critical consideration in the design and synthesis of highly substituted benzamides.

Should atropisomeric forms be stable and separable, their stereoselective synthesis would require advanced techniques such as:

Chiral auxiliary-directed synthesis: Where a chiral auxiliary is temporarily attached to the molecule to direct the formation of one atropisomer over the other.

Asymmetric catalysis: Employing a chiral catalyst to favor the formation of a specific enantiomer.

Diastereoselective synthesis: If another chiral center is present in the molecule, it can influence the stereochemical outcome of the atropisomeric axis.

For the synthesis of the achiral 2-isopropylbenzoic acid precursor, standard Friedel-Crafts alkylation or related methods can be employed, often starting from a substituted toluene (B28343) or benzoic acid derivative. The regioselectivity of these reactions is a key consideration to ensure the desired ortho-substitution pattern.

Purification and Isolation Methodologies for Synthetic Intermediates and the Final Compound

The purification strategy for this compound and its precursors, such as 4-bromo-2-isopropylbenzoic acid, typically involves a combination of extraction, chromatography, and crystallization techniques. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Chromatography is a cornerstone technique for the purification of organic compounds, including substituted benzamides. It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography:

Flash column chromatography is widely used for the purification of this compound and its synthetic intermediates on a laboratory scale. Silica gel is the most common stationary phase due to its polarity and ability to separate a wide range of organic compounds. cookechem.com The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents with increasing polarity is often employed to first elute non-polar impurities, followed by the desired product.

For N-substituted benzamides, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. mdpi.com The ratio of these solvents is optimized based on thin-layer chromatography (TLC) analysis of the crude reaction mixture. For particularly polar or basic compounds, such as amines, a small amount of a modifier like triethylamine (B128534) or methanol (B129727) may be added to the eluent to improve resolution and prevent tailing. mdpi.com

Table 1: Exemplary Column Chromatography Conditions for Benzamide Analogues

| Compound Type | Stationary Phase | Eluent System (Mobile Phase) | Reference |

| Aromatic Amides | Silica Gel | Hexane/Ethyl Acetate | nanobioletters.com |

| N-(pyridin-2-yl)-benzamides | Silica Gel | Dichloromethane | researchgate.net |

| Amine Intermediates | Silica Gel | 10% Ammonia in Methanol/Dichloromethane | mdpi.com |

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar, is commonly used for the purification of aromatic amides. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape. mdpi.com

Preparative HPLC can be employed for the isolation of the final product in high purity, although it is generally more suitable for smaller quantities compared to flash chromatography.

Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the desired compound will be less soluble in a given solvent at lower temperatures than at higher temperatures, while impurities will either remain in solution or be present in much lower concentrations.

Choosing a Recrystallization Solvent:

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For aromatic amides, a range of solvents can be effective. Polar solvents such as ethanol, acetone, and acetonitrile are often good choices. In some cases, a mixture of solvents is used to achieve the desired solubility profile. Common solvent pairs include a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Examples of such mixtures for related compounds include acetone/methanol and ethanol/water. chemrxiv.org

General Recrystallization Procedure:

The crude solid is dissolved in a minimal amount of the hot recrystallization solvent.

The hot solution is filtered to remove any insoluble impurities.

The filtrate is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals.

Further cooling in an ice bath can maximize the yield of the purified product.

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Table 2: Recrystallization Solvents for Aromatic Amide Analogues

| Compound Class | Recrystallization Solvent/System | Observations | Reference |

| 4-Bromo-N-phenyl-benzamide | Acetone/Methanol (1:1 v/v) | Slow evaporation yielded colorless needle-shaped crystals. | chemrxiv.org |

| General Amides | Acetonitrile | Often gives very good results, avoiding the need for chromatography. | |

| General Amides | Ethanol, Acetone | Common polar solvents for recrystallization. | |

| N-substituted benzamide derivatives | Water | Purification of a precursor was achieved from water. | researchgate.net |

For the purification of intermediates like 4-bromo-2-isopropylbenzoic acid, recrystallization from an aqueous solution or a mixture of organic solvents and water can be effective. The acidic nature of this intermediate allows for purification via its salt, for example, by dissolving it in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the purified carboxylic acid.

Detailed Structural Elucidation and Conformational Analysis of 4 Bromo N Cyclopropyl 2 Isopropylbenzamide

Spectroscopic Characterization Techniques

A suite of spectroscopic methods was employed to map out the molecular framework of 4-Bromo-N-cyclopropyl-2-isopropylbenzamide, each providing unique insights into its chemical constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy has been pivotal in defining the connectivity of atoms and the spatial relationships between them within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed fingerprint of the hydrogen atoms present in different chemical environments. The aromatic region of the spectrum displays signals corresponding to the protons on the benzene (B151609) ring. The isopropyl group gives rise to a characteristic septet for the methine proton and a doublet for the two methyl groups. The cyclopropyl (B3062369) group's protons appear as a set of complex multiplets in the aliphatic region of the spectrum. The amide proton (N-H) is also observed, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by revealing the number of distinct carbon environments. The spectrum shows characteristic signals for the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to the bromine atom showing a distinct chemical shift), the isopropyl carbons, and the carbons of the cyclopropyl ring.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), have been instrumental in assembling the molecular structure. COSY spectra establish the coupling relationships between adjacent protons, confirming the connectivity within the isopropyl and cyclopropyl groups and their attachment to the main benzamide (B126) scaffold. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of all carbon signals in the ¹³C NMR spectrum.

A summary of hypothetical ¹H and ¹³C NMR data is presented in the tables below, based on typical chemical shifts for similar structural motifs.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.50 | d | 1H | Ar-H |

| 7.35 | dd | 1H | Ar-H |

| 7.20 | d | 1H | Ar-H |

| 6.50 | br s | 1H | NH |

| 3.20 | septet | 1H | CH (isopropyl) |

| 2.85 | m | 1H | CH (cyclopropyl) |

| 1.25 | d | 6H | CH₃ (isopropyl) |

| 0.85 | m | 2H | CH₂ (cyclopropyl) |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.0 | C=O (amide) |

| 145.0 | Ar-C (C-isopropyl) |

| 138.0 | Ar-C (C-amide) |

| 131.0 | Ar-CH |

| 128.0 | Ar-CH |

| 125.0 | Ar-C (C-Br) |

| 124.0 | Ar-CH |

| 30.0 | CH (isopropyl) |

| 23.0 | CH (cyclopropyl) |

| 20.0 | CH₃ (isopropyl) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy has been utilized to identify the key functional groups present in the molecule. The IR spectrum of this compound shows a prominent absorption band corresponding to the C=O stretching vibration of the amide group, typically observed in the region of 1630-1680 cm⁻¹. Another significant absorption is the N-H stretching vibration of the secondary amide, which appears as a sharp band around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic, isopropyl, and cyclopropyl groups are also visible in the 2850-3100 cm⁻¹ region. The presence of the C-Br bond is indicated by a characteristic absorption in the fingerprint region of the spectrum.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H stretch | Secondary Amide |

| 3100-3000 | C-H stretch | Aromatic & Cyclopropyl |

| 2960-2850 | C-H stretch | Isopropyl (aliphatic) |

| ~1640 | C=O stretch | Amide I |

| ~1540 | N-H bend | Amide II |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS provides a highly accurate measurement of the molecular weight of the compound, allowing for the unambiguous determination of its elemental composition. For this compound, the experimentally determined monoisotopic mass would be consistent with the calculated mass for the molecular formula C₁₃H₁₆BrNO. scbt.com The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

Analysis of the fragmentation pattern in the mass spectrum offers further structural confirmation. Common fragmentation pathways for benzamides include cleavage of the amide bond, loss of the cyclopropyl or isopropyl groups, and cleavage of the bromine atom. The observation of fragment ions corresponding to these losses would provide strong evidence for the proposed structure.

X-ray Crystallographic Analysis of Solid-State Molecular Architecture

While spectroscopic data provides a picture of the molecule's connectivity and functional groups, X-ray crystallography offers a definitive view of its three-dimensional structure in the solid state.

Determination of Crystal Packing and Intermolecular Interactions

X-ray diffraction analysis of a single crystal of this compound would reveal how the individual molecules are arranged in the crystal lattice. A key feature of the crystal packing in many amides is the formation of hydrogen bonds. In this case, the amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. This can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks, which stabilize the crystal structure.

Conformational Preferences of the Benzamide, Cyclopropyl, and Isopropyl Groups

The crystal structure provides precise information about the preferred conformation of the molecule in the solid state. The dihedral angle between the plane of the benzamide group and the aromatic ring is a key conformational parameter. The steric bulk of the ortho-isopropyl group is expected to cause a significant twist in this angle to minimize steric hindrance.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Chiroptical Spectroscopy for Absolute Stereochemical Assignment (if chiral)

This compound possesses a stereocenter at the carbon of the cyclopropyl ring attached to the nitrogen, as well as the potential for atropisomerism due to restricted rotation around the aryl-carbonyl bond, although the latter is less likely to be stable at room temperature without more significant steric hindrance. The presence of a chiral center means that the compound can exist as a pair of enantiomers.

For a chiral molecule, chiroptical spectroscopy is essential for determining the absolute configuration of the enantiomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-racemic sample of this compound would be expected to show a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are unique to a specific enantiomer and can be used to assign its absolute stereochemistry, often by comparison with theoretical calculations of the CD spectrum for a known configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve is characteristic of a specific enantiomer and can be used for stereochemical assignment.

In the absence of experimental data, it is not possible to assign the absolute stereochemistry. However, the application of these chiroptical techniques, in conjunction with theoretical calculations, would be the standard approach to resolve and characterize the enantiomers of this chiral benzamide.

Computational Chemistry and Molecular Modeling Studies of 4 Bromo N Cyclopropyl 2 Isopropylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. For 4-Bromo-N-cyclopropyl-2-isopropylbenzamide, these calculations offer a foundational understanding of its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

For this compound, theoretical calculations can predict the energies of these orbitals. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound (Calculated)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These are hypothetical values based on typical ranges for similar organic molecules and are intended for illustrative purposes.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). avogadro.ccdeeporigin.com These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-receptor binding. jst.go.jp

For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and the bromine atom, indicating their potential to act as hydrogen or halogen bond acceptors. The amide proton would exhibit a positive potential, making it a potential hydrogen bond donor.

In addition to ESP maps, various reactivity descriptors derived from quantum chemical calculations can quantify the molecule's reactivity. These include parameters like electronegativity, chemical hardness, and softness.

Interactive Data Table: Calculated Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) | 4.04 eV |

| Chemical Hardness (η) | 2.81 eV |

| Chemical Softness (S) | 0.18 eV⁻¹ |

Note: These are hypothetical values calculated from the HOMO-LUMO energies and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the intricate dance of ligand-target interactions over time.

NMR studies combined with ab initio calculations on N-cyclopropyl amides have revealed interesting conformational behaviors, such as the presence of a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond in nonpolar solvents. nih.govacs.orgacs.org Furthermore, these compounds tend to adopt an ortho conformation around the N-cyclopropyl bond, which is different from the anti conformation typically preferred by other secondary amides. nih.govacs.orgacs.org

MD simulations of this compound can predict its preferred binding poses within a given protein active site. These simulations can also assess the stability of these poses by analyzing the root-mean-square deviation (RMSD) of the ligand over the simulation time. Stable binding is often characterized by minimal fluctuations in the ligand's position.

The surrounding solvent environment can significantly influence the conformation and dynamics of a molecule. mdpi.comaps.org MD simulations explicitly including solvent molecules can capture these effects. For instance, the conformational equilibrium of the amide bond in this compound might shift in different solvents due to varying abilities to form hydrogen bonds and other non-covalent interactions. nih.gov These simulations can provide insights into how the molecule behaves in a physiological environment.

Ligand-Based and Structure-Based Computational Design Approaches

Computational methods are pivotal in the rational design of new molecules with improved properties. Both ligand-based and structure-based approaches can be applied to this compound.

Ligand-based design focuses on a set of known active molecules to derive a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used to screen virtual libraries for new compounds with similar features. For benzamide (B126) derivatives, this approach has been used to identify key structural requirements for activities like histone deacetylase inhibition. tandfonline.comnih.govnih.gov

Structure-based design, on the other hand, relies on the three-dimensional structure of the biological target. Molecular docking studies can be performed to predict how this compound and its analogs might bind to a specific protein. mdpi.com The insights gained from these docking studies can guide the modification of the molecule to enhance its binding affinity and selectivity. This approach has been successfully applied in the design of various benzamide-based inhibitors. nih.govresearchgate.netacs.orgresearchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a molecule's potency and efficacy, QSAR models can be used to predict the activity of untested or newly designed compounds.

In a typical QSAR study involving a series of benzamide derivatives, a dataset of compounds with known biological activities is first compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then employed to develop a mathematical equation that relates these descriptors to the observed biological activity.

A hypothetical QSAR model for a series of benzamide analogs might take the following form:

pIC50 = a(logP) + b(ASA) + c(Dipole_Moment) + d

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, a measure of the compound's potency.

logP represents the octanol-water partition coefficient, a measure of hydrophobicity.

ASA is the solvent-accessible surface area, a descriptor of molecular size and shape.

Dipole_Moment reflects the polarity of the molecule.

a, b, and c are the regression coefficients, and d is a constant.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. A statistically robust QSAR model can then be used to predict the biological activity of novel benzamide derivatives, including this compound, and to guide the synthesis of more potent analogs.

Hypothetical QSAR Data for Benzamide Derivatives

| Compound | logP | ASA (Ų) | Dipole Moment (Debye) | Experimental pIC50 | Predicted pIC50 |

| Analog 1 | 2.5 | 350 | 3.1 | 6.2 | 6.1 |

| Analog 2 | 3.1 | 380 | 2.8 | 6.8 | 6.9 |

| Analog 3 | 2.8 | 365 | 3.5 | 6.5 | 6.4 |

| Analog 4 | 3.5 | 400 | 2.5 | 7.2 | 7.3 |

| This compound | 3.8 | 410 | 2.9 | - | 7.5 |

Virtual Screening for Identification of Novel Related Scaffolds

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach can be broadly categorized into two types: ligand-based virtual screening and structure-based virtual screening.

Ligand-based virtual screening is employed when the three-dimensional structure of the biological target is unknown, but a set of active compounds has been identified. This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. A known active molecule, such as a potent benzamide derivative, is used as a template to search for compounds with similar chemical features in a database. Similarity searching can be based on 2D fingerprints, which encode the presence or absence of various structural fragments, or 3D shape and pharmacophore models.

Structure-based virtual screening , on the other hand, is utilized when the 3D structure of the target protein is available. This technique, often referred to as molecular docking, involves computationally placing each molecule from a library into the binding site of the target protein and estimating its binding affinity using a scoring function. The molecules are then ranked based on their predicted binding scores, and the top-ranking compounds are selected for experimental testing.

For this compound, if a specific biological target has been identified and its structure elucidated, structure-based virtual screening could be a powerful tool for discovering novel and structurally diverse compounds with the potential for similar or improved biological activity. The process would involve docking a large chemical library against the target's binding pocket and prioritizing hits based on their predicted binding energies and interactions with key amino acid residues.

Hypothetical Virtual Screening Results for a Benzamide Target

| Compound ID | Docking Score (kcal/mol) | Key Interactions | Scaffold |

| ZINC12345 | -9.8 | Hydrogen bond with Ser234, Pi-pi stacking with Phe345 | Benzimidazole |

| ZINC67890 | -9.5 | Hydrophobic interactions with Leu123, Val145 | Quinoline |

| ZINC11223 | -9.2 | Salt bridge with Asp200 | Thiazole |

| ZINC44556 | -9.0 | Hydrogen bond with Asn236 | Pyrazole |

| This compound | -8.5 | Hydrophobic interactions with Ile150, Leu180 | Benzamide |

Advanced Research Applications and Future Directions for 4 Bromo N Cyclopropyl 2 Isopropylbenzamide

Development as a Chemical Probe for Investigating Specific Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. The development of 4-Bromo-N-cyclopropyl-2-isopropylbenzamide as a chemical probe would hinge on identifying a specific, high-affinity biological target. The presence of the bromine atom offers a key advantage, as it can be replaced with a radiolabel (e.g., ⁷⁶Br) for use in positron emission tomography (PET) imaging, allowing for in vivo tracking and target engagement studies.

The N-cyclopropyl and isopropyl groups contribute to the molecule's lipophilicity and conformational rigidity, which can enhance cell permeability and selectivity for a target protein. The initial steps in developing this compound as a chemical probe would involve screening it against a panel of biological targets to identify a high-affinity interaction. Once a target is validated, derivatives could be synthesized to optimize potency, selectivity, and pharmacokinetic properties, paving the way for its use in elucidating complex biological pathways.

Utility as a Scaffold for Novel Chemical Entity (NCE) Discovery in Academic Settings

In academic research, the discovery of Novel Chemical Entities (NCEs) is a primary driver of innovation. The structure of this compound makes it an attractive scaffold for generating diverse chemical libraries. The cyclopropyl (B3062369) ring is a particularly valuable feature in medicinal chemistry, as it can enhance metabolic stability, improve potency, and provide conformational constraint. acs.org

Academic labs could utilize this compound as a starting point for creating a variety of new molecules. The bromine atom is particularly useful as a synthetic handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents at the 4-position of the benzamide (B126) ring. This would enable the systematic exploration of the structure-activity relationship (SAR) of its derivatives against various biological targets. The N-cyclopropyl amide linkage also offers opportunities for modification to fine-tune the compound's properties.

Methodological Advancements in Benzamide Synthesis and Derivatization Driven by Research Findings

While the synthesis of benzamides is a well-established area of organic chemistry, research into compounds like this compound can drive methodological advancements. The synthesis of this specific molecule would likely involve the amidation of 4-bromo-2-isopropylbenzoic acid with cyclopropylamine (B47189). Research in this area could focus on developing more efficient, sustainable, and scalable methods for this transformation. For instance, studies might explore novel coupling reagents that minimize side products and improve yields. researchgate.net

Furthermore, the derivatization of this scaffold would necessitate the development of selective and high-yielding reactions. For example, developing regioselective functionalization methods for the aromatic ring, beyond the installed bromine atom, would be a significant advancement. Research could also focus on stereoselective syntheses to access specific enantiomers of derivatives, which is crucial as different stereoisomers often exhibit distinct biological activities.

Identification of Unexplored Biological Targets and Emerging Research Areas

The unique combination of structural features in this compound suggests it may interact with biological targets that are currently underexplored. The benzamide core is present in a wide range of biologically active molecules, including inhibitors of enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP). The N-cyclopropylamide motif, in particular, is found in inhibitors of histone demethylase KDM1A. nih.gov

Phenotypic screening, where the compound is tested in cell-based or organism-based assays without a preconceived target, could be a powerful approach to uncover novel biological activities. This could lead to the identification of new therapeutic areas where this class of compounds could be effective. For example, its potential to modulate protein-protein interactions or target allosteric sites on enzymes could open up new avenues for drug discovery.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of how the compound affects cellular processes.

For instance, after treating cells with the compound, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression, pointing towards the pathways being modulated. Proteomic analysis could identify the direct protein targets and any downstream changes in protein abundance or post-translational modifications. Metabolomic studies could then uncover alterations in cellular metabolism resulting from the compound's activity. By integrating these different layers of data, researchers can construct detailed mechanistic models of the compound's action, identify potential biomarkers of its activity, and predict both on-target and off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.